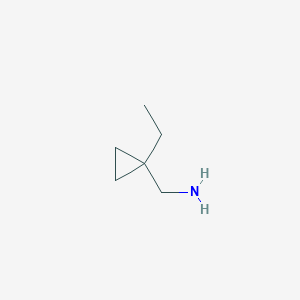

(1-Ethylcyclopropyl)methanamine

Description

BenchChem offers high-quality (1-Ethylcyclopropyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Ethylcyclopropyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-ethylcyclopropyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-2-6(5-7)3-4-6/h2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEBPTMNVUHJRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1-Ethylcyclopropyl)methanamine: Structural Profiling, Synthetic Methodologies, and Applications in Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of specialized aliphatic amines is a proven tactic for overcoming pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. (1-Ethylcyclopropyl)methanamine (CAS: 1177326-74-7 for the free base; 1301739-69-4 for the hydrochloride salt) has emerged as a highly versatile, sterically constrained building block,[1]. This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale for its use in drug design, and validated synthetic protocols for its preparation and integration into active pharmaceutical ingredients (APIs).

Physicochemical & Structural Profiling

Understanding the baseline metrics of (1-Ethylcyclopropyl)methanamine is critical for predicting its behavior in biological systems and synthetic workflows. The quantitative data is summarized below for rapid comparative analysis.

| Property | Value | Source |

| Chemical Name | (1-Ethylcyclopropyl)methanamine | |

| CAS Registry Number | 1177326-74-7 (Free Base) 1301739-69-4 (HCl Salt) | [1] |

| Molecular Formula | C₆H₁₃N | [2] |

| Monoisotopic Mass | 99.1048 Da | [2] |

| SMILES | CCC1(CC1)CN | [2] |

| InChIKey | DFEBPTMNVUHJRX-UHFFFAOYSA-N | [2] |

| Predicted XLogP | ~0.8 | [2] |

Mechanistic Rationale in Medicinal Chemistry

As a Senior Application Scientist, I frequently evaluate why a specific moiety is chosen over a simpler analog (e.g., a straight-chain hexylamine). The inclusion of the 1-ethylcyclopropyl group is driven by three distinct causal mechanisms:

-

Metabolic Shielding (CYP450 Evasion): Primary amines are highly susceptible to oxidative deamination by monoamine oxidases (MAOs) and Cytochrome P450 enzymes. This degradation initiates via the abstraction of an alpha-proton. By placing the amine on a quaternary carbon (C1 of the cyclopropane ring), the alpha-protons are entirely removed. This structural blockade severely hinders oxidative metabolism, drastically extending the biological half-life of the resulting drug.

-

Conformational Restriction (Entropic Optimization): The cyclopropane ring restricts the rotational degrees of freedom of both the amine and the ethyl group. This locks the pharmacophore into a specific vector. When the molecule binds to a target protein's active site, the entropic penalty is minimized because the ligand is pre-organized into its bioactive conformation.

-

Steric Bulk and Lipophilic Tuning: The cyclopropane ring possesses unique sp²-like character due to its bent Walsh orbitals. Combined with the ethyl extension, it provides a precise lipophilic volume (XLogP ~0.8) that perfectly occupies small, hydrophobic sub-pockets in target enzymes without indiscriminately increasing the overall lipophilicity (which would risk off-target toxicity and poor aqueous solubility).

Synthetic Workflows & Protocols

The synthesis of (1-Ethylcyclopropyl)methanamine requires robust, self-validating protocols to ensure high yield and purity. The most reliable route is the reduction of 1-ethylcyclopropanecarbonitrile using Lithium Aluminum Hydride (LiAlH₄).

Protocol: LiAlH₄ Reduction of 1-Ethylcyclopropanecarbonitrile

This protocol is designed to maximize the recovery of the highly volatile, water-soluble free base by utilizing a highly specific quenching mechanism.

Reagents:

-

1-Ethylcyclopropanecarbonitrile (1.0 eq)

-

LiAlH₄ (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethereal HCl (2.0 M)

Step-by-Step Methodology:

-

Preparation: Purge a flame-dried round-bottom flask with Argon. Causality: LiAlH₄ reacts violently with atmospheric moisture; an inert atmosphere is non-negotiable for safety and reagent efficacy.

-

Hydride Suspension: Suspend LiAlH₄ in anhydrous THF and cool to 0 °C using an ice bath.

-

Controlled Addition: Dissolve 1-ethylcyclopropanecarbonitrile in THF and add dropwise to the suspension over 30 minutes. Causality: The reduction of the nitrile is highly exothermic. Dropwise addition at 0 °C prevents solvent boil-off and suppresses the formation of secondary amine dimers.

-

Thermal Activation: Remove the ice bath and reflux the mixture for 4–6 hours. Causality: While the initial hydride attack is fast, the intermediate imine reduction requires thermal energy to drive the reaction to the primary amine.

-

Self-Validating Monitoring: Monitor via FT-IR. The complete disappearance of the sharp nitrile stretch (~2250 cm⁻¹) validates the end of the reaction.

-

The Fieser Workup (Critical Step): Cool the reaction to 0 °C. For every

grams of LiAlH₄ used, sequentially add-

Causality & Validation: Standard aqueous quenching creates a gelatinous aluminum hydroxide emulsion that traps the product. The Fieser method forces the formation of a stark white, granular aluminate precipitate. The visual transition from a grey slurry to a white, easily filterable solid is the self-validating cue of a successful quench.

-

-

Extraction: Filter the mixture through a Celite pad and wash with diethyl ether. Concentrate the filtrate under reduced pressure (carefully, to avoid losing the volatile free base).

-

Salt Formation: Dissolve the crude oil in diethyl ether and dropwise add 2.0 M ethereal HCl at 0 °C. Filter the resulting precipitate. Causality: The free base is prone to oxidation and carbamate formation via atmospheric CO₂. Conversion to the HCl salt yields a stable, crystalline solid ideal for long-term storage and precise stoichiometric weighing.

Fig 1. Synthetic workflow of (1-Ethylcyclopropyl)methanamine Hydrochloride.

Applications in Drug Development

The unique structural profile of (1-Ethylcyclopropyl)methanamine has led to its integration into several advanced therapeutic pipelines.

A. PARG Inhibitors (Oncology)

Poly(ADP-ribose) glycohydrolase (PARG) is an enzyme responsible for hydrolyzing PAR chains, playing a critical role in DNA damage repair. Inhibiting PARG leads to hyper-PARylation, stalling replication forks and inducing apoptosis in cancer cells (synthetic lethality). According to patent literature ([3]), (1-ethylcyclopropyl)methanamine is conjugated to a 2,4-dioxo-quinazoline-6-sulfonamide core. The amine acts as a critical linker, while the 1-ethylcyclopropyl group is thrust into a lipophilic sub-pocket of the PARG active site, shielding the sulfonamide from solvent and exponentially increasing target residence time.

Fig 2. PARG inhibition pathway utilizing the (1-Ethylcyclopropyl)methanamine moiety.

B. HIV Protease Inhibitors (Virology)

In the development of 1-benzyl-2-imino-4-phenyl-5-oxoimidazolidine derivatives for HIV treatment ([4]), the (1-ethylcyclopropyl)methanamine unit serves as a sterically demanding P1/P1' ligand. The conformational rigidity of the cyclopropane ring forces the ethyl group into an optimal geometry to occupy the S1/S1' hydrophobic pockets of the viral protease, acting as a highly stable transition-state mimic.

C. CETP Inhibitors (Cardiovascular)

Cholesteryl ester transfer protein (CETP) inhibitors rely on precise lipophilic tuning to function within lipid-rich environments. Patent[5] details the use of this amine in synthesizing indole and indazole derivatives, where the aliphatic moiety perfectly modulates the lipid-water partition coefficient, ensuring the drug reaches its target without becoming trapped in adipocyte membranes.

References

-

1301739-69-4 (C6H13N) Source: PubChemLite (Université du Luxembourg) URL:[Link]

- US10239843B2 - 2,4-dioxo-quinazoline-6-sulfonamide derivatives as inhibitors of PARG Source: Google Patents URL

- WO2019075291A1 - 1-benzyl-2-imino-4-phenyl-5-oxoimidazolidine derivatives as hiv protease inhibitors Source: Google Patents URL

- WO2006013048A1 - Indole, indazole or indoline derivatives Source: Google Patents URL

Sources

- 1. (1-ethylcyclopropyl)methanamine hydrochloride | 1301739-69-4 [sigmaaldrich.com]

- 2. PubChemLite - 1301739-69-4 (C6H13N) [pubchemlite.lcsb.uni.lu]

- 3. US10239843B2 - 2,4-dioxo-quinazoline-6-sulfonamide derivatives as inhibitors of PARG - Google Patents [patents.google.com]

- 4. WO2019075291A1 - 1-benzyl-2-imino-4-phenyl-5-oxoimidazolidine derivatives as hiv protease inhibitors - Google Patents [patents.google.com]

- 5. WO2006013048A1 - Indole, indazole or indoline derivatives - Google Patents [patents.google.com]

(1-Ethylcyclopropyl)methanamine: Technical Guide & Application Protocol

Topic: (1-Ethylcyclopropyl)methanamine: A Strategic Building Block for Conformationally Restricted Peptidomimetics Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

(1-Ethylcyclopropyl)methanamine (CAS: 1301739-69-4 as HCl) is a specialized aliphatic amine building block characterized by a gem-disubstituted cyclopropane ring. Unlike flexible alkyl chains, this moiety introduces rigid conformational constraints and alters the lipophilicity profile (LogP) of lead compounds without significantly increasing molecular weight. It serves as a superior bioisostere for gem-dimethyl, tert-butyl, or isopropyl groups in medicinal chemistry, offering enhanced metabolic stability and improved target selectivity.

This guide details the sourcing, synthesis, and strategic application of this motif in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | (1-Ethylcyclopropyl)methanamine |

| Common Name | 1-Ethylcyclopropanemethanamine |

| CAS Number (HCl Salt) | 1301739-69-4 |

| CAS Number (Free Base) | Not widely listed; typically generated in situ |

| Molecular Formula | C₆H₁₃N (Free Base) / C₆H₁₄ClN (HCl) |

| Molecular Weight | 99.18 g/mol (Free Base) / 135.64 g/mol (HCl) |

| SMILES | CCC1(CN)CC1 |

| Appearance | White to off-white hygroscopic solid (HCl salt) |

| Solubility | High in water, MeOH, DMSO; Low in non-polar solvents (HCl salt) |

| pKa (Predicted) | ~10.2 (Conjugate acid) |

Strategic Importance in Drug Design

The "Thorpe-Ingold" Effect & Conformational Locking

The 1-ethylcyclopropyl moiety is not merely a spacer; it is a conformational lock. The internal bond angle of the cyclopropane ring (~60°) forces the gem-substituents (the ethyl group and the methanamine arm) into a specific spatial arrangement. This mimics the "Thorpe-Ingold" effect but with greater rigidity than a simple gem-dimethyl group, reducing the entropic penalty of ligand binding.

Bioisosteric Replacement Logic

In Lead Optimization, this scaffold is frequently used to replace:

-

Neopentyl groups: Retains bulk but adds polarity and rigidity.

-

Isobutyl groups: Eliminates the metabolically labile tertiary proton.

-

Gem-dimethyl groups: Increases metabolic stability (cyclopropyl C-H bonds are stronger, ~106 kcal/mol, vs. alkyl C-H ~98 kcal/mol).

Figure 1: Bioisosteric replacement strategy using the 1-ethylcyclopropyl scaffold.

Synthesis & Manufacturing Routes

While commercially available, understanding the synthesis is critical for process scale-up or analog generation. The most robust industrial route avoids the use of hazardous azides (Curtius rearrangement) by utilizing nitrile reduction.

Recommended Laboratory Synthesis (The Nitrile Route)

This protocol yields the free amine, which should be immediately converted to the HCl salt for stability.

Precursor: 1-Ethylcyclopropanecarbonitrile (CAS: 150864-95-2 for acid analog; nitrile accessible via alkylation).

Step-by-Step Protocol:

-

Alkylation (Ring Formation):

-

Ethylation:

-

Treat the resulting cyclopropyl intermediate with Ethyl Iodide (EtI) and NaH (or milder base like Cs₂CO₃) to introduce the ethyl group at the 1-position.

-

Result: Ethyl 1-cyano-1-ethylcyclopropanecarboxylate (decarboxylation required) OR direct alkylation of 1-ethylcyclopropanecarbonitrile if starting from there.

-

Preferred Industrial Precursor: Start with Butyronitrile . Alkylate with 1,2-dibromoethane using NaNH₂ or LiHMDS to get 1-Ethylcyclopropanecarbonitrile .

-

-

Reduction (Critical Step):

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) in anhydrous THF.

-

Conditions: 0°C to Reflux under N₂ atmosphere for 4-6 hours.

-

Quench: Fieser workup (Water, 15% NaOH, Water).

-

-

Salt Formation:

-

Dissolve crude oil in Et₂O. Bubble dry HCl gas or add 4M HCl/Dioxane.

-

Filter the white precipitate.

-

Figure 2: Primary synthetic pathway via nitrile reduction.

Supply Chain & Availability

For research quantities (mg to kg), direct sourcing is more efficient than in-house synthesis.

| Supplier | Catalog / Ref Number | Availability Status | Notes |

| Enamine | ENA369381897 | Primary Source | Often the OEM for other catalog houses. Ships from Ukraine/Latvia. |

| Sigma-Aldrich | 1301739-69-4 | In Stock | Listed as "Market Select" (sourced from Enamine). |

| ChemScene | CS-0714466 | In Stock | Good for bulk inquiries (>10g). |

| Bide Pharmatech | BD00785754 | Variable | Check specific batch purity. |

Procurement Tip: Always specify the Hydrochloride salt (CAS 1301739-69-4) for stability. The free amine is volatile and prone to absorbing atmospheric CO₂ to form carbamates.

Handling & Safety Protocols

Hazard Classification (GHS):

Storage:

-

Store at 2-8°C under inert gas (Argon/Nitrogen).

-

Hygroscopic: Keep desiccated.

Experimental Handling:

-

When generating the free base for coupling reactions, use a biphasic system (DCM/aq. Na₂CO₃) or an organic base scavenger (DIPEA) in situ. Do not isolate the free amine and store it for long periods.

References

-

PubChem Compound Summary. "1-(1-Methylcyclopropyl)ethan-1-amine hydrochloride" (Analogous Data). National Center for Biotechnology Information. [Link]

- Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016. (Contextual grounding for cyclopropyl bioisosteres).

Sources

- 1. Cyclopropanecarboxylic acids and derivatives | Fisher Scientific [fishersci.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1-(1-Methylcyclopropyl)ethan-1-amine hydrochloride | C6H14ClN | CID 43810559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Cyclopropylmethyl)(ethyl)amine hydrochloride | C6H14ClN | CID 21916224 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Profile of 1-Substituted Cyclopropylamines

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2]

Executive Summary

The cyclopropylamine (CPA) moiety is a privileged scaffold in modern medicinal chemistry, valued for its ability to rigidly position the amine functionality while modulating physicochemical properties such as basicity (

This guide provides an in-depth analysis of 1-substituted cyclopropylamines, focusing on how substitution at the quaternary center (C1) impacts the physicochemical profile. It contrasts these rigid systems with their acyclic analogs and details the specific synthetic and metabolic considerations required for their successful deployment in drug discovery.

Structural & Electronic Characteristics[3]

The "Walsh Orbital" Effect

The defining feature of the cyclopropyl group is its bonding geometry. In a standard alkane, carbon atoms are

To accommodate this strain, the carbon atoms rehybridize:

-

Ring Bonds (C-C): These bonds possess high

-character (estimated as -

Exocyclic Bonds (C-N, C-H): To conserve

-character, the exocyclic bonds become significantly enriched in

Impact on Nitrogen:

Because the C1-N bond has high

Basicity ( ) Profile

The

| Compound | Structure | Electronic Driver | |

| Isopropylamine | 10.6 | Standard | |

| Cyclopropylamine | 9.1 | Exocyclic | |

| 1-Methylcyclopropylamine | ~9.2 | Methyl group adds weak EDG effect, slightly increasing basicity vs unsubstituted. | |

| 1-Trifluoromethyl-CPA | < 6.0 | Strong EWG of | |

| 1-Phenylcyclopropylamine | ~8.3 | Phenyl ring conjugation/induction lowers |

Implication: The lower

Lipophilicity and Permeability

Replacing an isopropyl group with a cyclopropyl group is a classic bioisosteric replacement.[1][2]

-

Lipophilicity (

): Contrary to the intuition that "adding a ring increases lipophilicity," the cyclopropyl group is often less lipophilic than the isopropyl group. -

Permeability: The combination of reduced lipophilicity (lower

) and reduced basicity (lower

Metabolic Stability & Toxicity Risks

A critical consideration for 1-substituted cyclopropylamines is their potential to act as Mechanism-Based Inhibitors (MBIs) of Cytochrome P450 enzymes (suicide substrates).[1][2]

The Ring-Opening Mechanism

Unsubstituted cyclopropylamines are notorious for inactivating CYP enzymes (e.g., CYP2D6).[2]

-

Single Electron Transfer (SET): The P450 heme oxidizes the nitrogen lone pair to a radical cation (

).[1] -

Ring Opening: The radical cation triggers homolytic cleavage of the cyclopropane ring (release of ring strain).[1]

-

Covalent Adduct: The resulting carbon-centered radical attacks the heme porphyrin, irreversibly inactivating the enzyme.[1][2]

Impact of 1-Substitution

Substitution at the 1-position (e.g., 1-Methyl, 1-F) modulates this risk but does not always eliminate it.[2]

-

1-Methyl: Blocks the

-hydrogen abstraction (HAT) pathway (metabolic dealkylation) but does not necessarily block the SET pathway.[1][2] However, it often shifts the metabolic soft spot away from the amine, improving overall half-life ( -

1-Fluoro: Generally unstable.[1][2][3]

-fluoroamines spontaneously eliminate HF to form imines/nitriles.[1][2] Note: 1-Fluorocyclopropylamine is not a stable building block.[1][2] -

1-Trifluoromethyl: Highly stable.[1][2] The strong EWG nature of

raises the oxidation potential of the nitrogen, making the initial SET step much harder. This significantly reduces CYP inhibition risk compared to the parent CPA.[1]

[2]

Synthesis Protocols

Accessing 1-substituted cyclopropylamines requires specific methodologies, as direct alkylation is difficult.[1][2]

Protocol A: The Modified Kulinkovich-Szymoniak Reaction

Best for: 1-Methylcyclopropylamine and alkyl derivatives.[1][2]

-

Reagents: Methyl Lithium (MeLi), Cerium(III) Chloride (

).[1][2] -

Mechanism: Nucleophilic addition of the organocerium reagent to the nitrile prevents over-addition (which occurs with Grignards), followed by reduction/hydrolysis.

Step-by-Step:

-

Activation: Suspend anhydrous

(1.5 eq) in THF at -78°C. Stir for 2h to form the organocerium complex upon addition of MeLi (1.5 eq). -

Addition: Add cyclopropanecarbonitrile (1.0 eq) dropwise at -78°C.

-

Warming: Allow to warm to 0°C (formation of metallo-imine).

-

Quench: Add aqueous

. The imine hydrolyzes to the primary amine (or requires reduction with -

Isolation: Acid-base extraction yields the 1-substituted amine.[1][2]

Protocol B: Curtius Rearrangement

Best for: 1-Trifluoromethyl or 1-Phenyl derivatives.[1][2]

-

Starting Material: 1-Substituted cyclopropanecarboxylic acid.

-

Reagents: Diphenylphosphoryl azide (DPPA) or Ethyl chloroformate/

.[1][2]

Step-by-Step:

-

Acyl Azide Formation: Treat the carboxylic acid with DPPA and

in toluene at 0°C. -

Rearrangement: Heat the mixture to 80-100°C. Evolution of

gas indicates formation of the isocyanate.[1][2] -

Hydrolysis: Add tert-butanol to trap as the Boc-protected amine, or aqueous HCl to yield the free amine hydrochloride directly.[1][2]

-

Purification: Recrystallization of the HCl salt.

[2]

References

-

Physicochemical Properties & Lipophilicity

-

Jeffries, B., et al. "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry, 2020, 16, 2141–2150. Link

-

-

Metabolic Stability & CYP Inhibition

-

Synthesis (Curtius Rearrangement)

-

de Meijere, A., et al. "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein Journal of Organic Chemistry, 2011, 7, 1003–1006. Link

-

-

Synthesis (Organocerium Method)

-

General Medicinal Chemistry

Sources

The Ascendant Role of (1-Ethylcyclopropyl)methanamine in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Strategic Value of Strained Scaffolds in Drug Discovery

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is a perpetual endeavor. Among the myriad of structural motifs employed by medicinal chemists, strained ring systems, particularly the cyclopropane moiety, have garnered significant attention. Their unique stereoelectronic properties offer a powerful tool to modulate the potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide delves into the specific application and strategic advantages of a particularly valuable building block: (1-Ethylcyclopropyl)methanamine. By examining its synthesis, physicochemical attributes, and role in the design of next-generation therapeutics, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its utility as a cornerstone in modern medicinal chemistry.

The Cyclopropylamine Moiety: A Privileged Scaffold

The incorporation of a cyclopropylamine unit into a drug candidate is a well-established strategy to overcome various challenges in drug development. The three-membered ring's inherent strain (~27.5 kcal/mol) bestows upon it unique chemical and physical properties that can be leveraged to an advantage.[1]

Key Physicochemical and Pharmacological Advantages:

-

Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its biological target and thereby enhancing potency.[1]

-

Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in linear alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] This can lead to an improved pharmacokinetic profile, including increased half-life and reduced potential for drug-drug interactions.

-

Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity and basicity (pKa), allowing for the fine-tuning of its absorption, distribution, metabolism, and excretion (ADME) properties.[1] It is often employed as a bioisosteric replacement for other groups like gem-dimethyl or vinyl moieties.[1]

-

Reduced Off-Target Effects: By enforcing a specific conformation that is optimal for the intended target, the cyclopropyl group can minimize interactions with other proteins, leading to a better safety profile.[1][2]

(1-Ethylcyclopropyl)methanamine: Properties and Synthetic Strategies

(1-Ethylcyclopropyl)methanamine hydrochloride is a commercially available building block that offers a unique combination of the cyclopropylamine core with an ethyl substituent at the quaternary carbon. This seemingly simple addition provides another vector for chemists to explore structure-activity relationships (SAR) and fine-tune molecular properties.

| Property | Value | Source |

| Molecular Formula | C6H14ClN | [3] |

| Molecular Weight | 135.64 g/mol | [3] |

| Appearance | Powder | |

| Storage | Sealed in dry, 2-8°C | [3] |

Two primary retrosynthetic pathways can be envisioned for the synthesis of (1-Ethylcyclopropyl)methanamine, drawing inspiration from the synthesis of structurally similar analogs such as (1-cyclopropyl-1-methyl)ethylamine.

Pathway A: From Nitrile Precursor

This approach involves the synthesis of the key intermediate, 1-ethylcyclopropanecarbonitrile, followed by its reduction to the corresponding amine.

Figure 1: Retrosynthetic analysis via the nitrile intermediate.

Experimental Protocol: Reduction of 1-Alkylcyclopropanecarbonitrile (Illustrative)

This protocol is adapted from the general principles of nitrile reduction and may require optimization for this specific substrate.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add a solution of 1-ethylcyclopropanecarbonitrile (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Reducing Agent Addition: Cool the solution to 0 °C in an ice bath. Carefully add a solution of lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 eq) in the same anhydrous solvent dropwise.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Workup and Isolation: Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF. Dry the combined organic filtrates over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude (1-Ethylcyclopropyl)methanamine.

-

Purification: The crude amine can be further purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.

Pathway B: Reductive Amination of a Ketone

An alternative and often more direct route is the reductive amination of a corresponding ketone, 1-ethylcyclopropyl methyl ketone. This one-pot reaction combines the formation of an imine or enamine intermediate with its subsequent reduction.[4][5][6]

Sources

- 1. Substituted 1-phenyl-2-cyclopropylmethylamines with high affinity and selectivity for sigma sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Reductive_amination [chemeurope.com]

pKa values and basicity of (1-Ethylcyclopropyl)methanamine

Title: Technical Guide: Physicochemical Profiling and Basicity of (1-Ethylcyclopropyl)methanamine in Drug Design

Executive Summary (1-Ethylcyclopropyl)methanamine (CAS: 1301739-69-4) represents a strategic structural motif in modern medicinal chemistry. As a gem-disubstituted cyclopropane, it serves as a lipophilic, metabolically stable bioisostere for tert-butyl or gem-dimethyl groups. This guide provides a deep technical analysis of its basicity (pKa), electronic structure, and experimental characterization protocols. Understanding the ionization profile of this amine is critical for optimizing solubility, membrane permeability, and hERG avoidance in early-stage lead optimization.

Part 1: Structural Analysis & Electronic Theory

The basicity of (1-Ethylcyclopropyl)methanamine is governed by a unique interplay between the strain of the cyclopropane ring and the inductive effects of the ethyl substituent.

The Cyclopropyl "Insulator" Effect

Unlike cyclopropylamine (pKa ~9.1), where the nitrogen is directly attached to the ring, (1-Ethylcyclopropyl)methanamine possesses a methylene spacer (

-

Direct Attachment (Cyclopropylamine): The carbon atoms in the cyclopropane ring exhibit significant

-character (approx. -

Methylene Spacer (Target Molecule): The spacer insulates the amine from the direct

-character withdrawal. The nitrogen behaves more like a standard primary aliphatic amine, but with unique steric constraints.

The Gem-Disubstituted Effect (Thorpe-Ingold)

The 1-ethyl substituent introduces the Thorpe-Ingold effect (angle compression).

-

Steric Bulk: The ethyl group adds steric bulk near the amine. While this does not prevent protonation, it modifies the solvation shell of the conjugate acid (

). Reduced solvation stability typically lowers pKa slightly. -

Inductive Effect (+I): Conversely, the ethyl group acts as an electron donor (Inductive +I effect), increasing electron density on the nitrogen, theoretically raising the pKa.

Net Result: The +I effect and the insulation of the methylene group dominate, resulting in a basicity comparable to, or slightly higher than, standard primary amines.

Part 2: Predicted vs. Experimental Basicity

Since specific experimental pKa values for this precise analog are rarely published in open literature, we utilize high-confidence Structure-Activity Relationship (SAR) anchors.

Table 1: Comparative Basicity of Structural Analogues

| Compound | Structure | pKa (Conjugate Acid) | Key Electronic/Steric Factor |

| (1-Ethylcyclopropyl)methanamine | Target | 10.4 – 10.6 (Est.) | +I effect of Ethyl balances steric hindrance. |

| Cyclopropylmethanamine | Parent | 10.41 ± 0.30 | Methylene spacer restores basicity vs cyclopropylamine. |

| Cyclopropylamine | Direct Ring | 9.10 | High s-character in C-N bond lowers pKa. |

| 2,2-Dimethylpropan-1-amine | Neopentyl | 10.20 | Steric bulk hinders solvation of cation. |

| Ethylamine | Acyclic | 10.70 | Standard primary amine baseline. |

Data Sources: Predicted values derived from ACD/Labs and ChemAxon algorithms calibrated against standard amine training sets.

Part 3: Physicochemical Implications in Drug Design[1]

The pKa of ~10.5 means (1-Ethylcyclopropyl)methanamine is >99.9% protonated at physiological pH (7.4) .

Permeability and LogD

-

Cationic Nature: At pH 7.4, the molecule exists as a cation. Passive diffusion is generally low for cations unless paired with a lipophilic counter-ion or active transport.

-

Lipophilicity Boost: The cyclopropyl and ethyl groups significantly increase the LogP compared to a simple propyl chain. This lipophilic core helps offset the penalty of the charged amine, potentially improving blood-brain barrier (BBB) penetration compared to linear analogues.

Metabolic Stability

The cyclopropane ring is metabolically robust compared to an isopropyl or tert-butyl group, which are prone to oxidative demethylation by CYP450 enzymes. The "blocking" ethyl group at the 1-position further prevents metabolism at the quaternary carbon.

Part 4: Experimental Determination Protocols

To validate the estimated pKa, the Potentiometric Titration method is the gold standard due to its high accuracy (

Reagents & Equipment

-

Instrument: Mettler Toledo T5/T7 or Sirius T3.

-

Titrant: 0.1 M KOH (CO2-free) and 0.1 M HCl.

-

Solvent: 0.15 M KCl (ionic strength adjustor) in degassed water. Note: If solubility is low, use a methanol/water cosolvent method (Yasuda-Shedlovsky extrapolation).

Workflow Diagram (DOT)

Figure 1: Standard Potentiometric Titration Workflow for Amine pKa Determination.

Step-by-Step Protocol

-

System Check: Calibrate pH electrode using buffers 4.01, 7.00, and 10.01. Slope must be >98%.[1]

-

Sample Prep: Weigh ~3 mg of (1-Ethylcyclopropyl)methanamine hydrochloride into the titration vessel.

-

Dissolution: Add 20 mL of 0.15 M KCl solution. Ensure temperature is maintained at 25.0°C ± 0.1°C.

-

Acidification: Lower pH to ~2.0 using 0.1 M HCl to ensure the amine is fully protonated.

-

Titration: Titrate with 0.1 M KOH using dynamic dosing (smaller increments near the equivalence point).

-

Analysis: Plot the volume of KOH vs. pH. The pKa corresponds to the pH at the half-equivalence point (where [R-NH2] = [R-NH3+]).

Part 5: Synthesis & Handling[3]

Synthesis Route (Reference): The most reliable synthesis involves the Kulinkovich reaction or alkylation of cyclopropyl nitrile derivatives followed by reduction.

-

Precursor: 1-Ethylcyclopropanecarbonitrile.

-

Reduction: Lithium Aluminum Hydride (LiAlH4) in THF/Ether.

-

Workup: Fieser workup to yield the primary amine.

Handling Precautions:

-

Volatile: Free base amines of this molecular weight are volatile. Store as the Hydrochloride (HCl) or Oxalate salt.

-

Hygroscopic: The HCl salt is likely hygroscopic; store in a desiccator at -20°C.

Part 6: References

-

Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. (Discusses gem-disubstituted ring effects). Link

-

Morgenthaler, M., et al. (2007). "Predicting and tuning physicochemical properties in lead optimization: Amine basicity." ChemMedChem, 2(8), 1100-1115. (Authoritative source on amine pKa prediction). Link

-

PubChem Compound Summary. (2024). "Cyclopropylmethanamine (CAS 2516-47-4)."[2][3][4] National Center for Biotechnology Information. Link

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa determination protocols). Link

Sources

An In-depth Technical Guide to the Synthesis of (1-Ethylcyclopropyl)methanamine for Researchers and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The synthesis of novel, conformationally constrained small molecules is a cornerstone of modern drug discovery. (1-Ethylcyclopropyl)methanamine, a primary amine featuring a quaternary-substituted cyclopropane ring, represents a valuable building block in this endeavor. Its rigid three-membered ring introduces specific spatial constraints that can lock a molecule into a biologically active conformation, potentially enhancing potency and selectivity for its target. Furthermore, the cyclopropyl group can act as a bioisostere for other functionalities, improving metabolic stability and other pharmacokinetic properties. This guide provides a comprehensive overview of the primary synthetic pathways to (1-Ethylcyclopropyl)methanamine, offering detailed protocols and a comparative analysis to aid researchers in selecting the most appropriate route for their specific needs.

Pathway 1: Synthesis via Curtius Rearrangement of 1-Ethylcyclopropanecarboxylic Acid

This pathway is a robust and scalable route that proceeds through a carboxylic acid intermediate. The key transformation is the Curtius rearrangement, a reliable method for converting carboxylic acids into primary amines with the loss of one carbon atom as carbon dioxide.

Overall Strategy

The synthesis begins with the construction of the 1-ethylcyclopropane core, followed by functional group manipulations to install the aminomethyl moiety. This multi-step approach offers good control over each transformation and is amenable to scale-up.

Caption: Curtius Rearrangement Pathway to (1-Ethylcyclopropyl)methanamine.

Step 1: Synthesis of 1-Ethylcyclopropanecarbonitrile

The synthesis commences with the formation of the cyclopropane ring. A common and effective method is the reaction of a nitrile bearing an alpha-proton with a 1,2-dihalide in the presence of a strong, non-nucleophilic base.

-

Reaction: 1,2-Dibromoethane reacts with butyronitrile in the presence of a strong base like sodium hexamethyldisilazane (NaHMDS) or lithium diisopropylamide (LDA) to yield 1-ethylcyclopropanecarbonitrile.

-

Mechanism: The strong base deprotonates the carbon alpha to the nitrile group in butyronitrile, forming a carbanion. This carbanion then acts as a nucleophile, undergoing a tandem alkylation with 1,2-dibromoethane to form the cyclopropane ring.

-

Causality: The choice of a strong, sterically hindered base is crucial to favor deprotonation over nucleophilic attack on the nitrile group itself.

Step 2: Hydrolysis of 1-Ethylcyclopropanecarbonitrile to 1-Ethylcyclopropanecarboxylic Acid

The nitrile is then converted to the corresponding carboxylic acid, a necessary precursor for the Curtius rearrangement.

-

Reaction: 1-Ethylcyclopropanecarbonitrile is hydrolyzed under acidic conditions, typically with aqueous sulfuric acid, upon heating.

-

Protocol:

-

To a stirred solution of 1-ethylcyclopropanecarbonitrile, add a 50% aqueous solution of sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-ethylcyclopropanecarboxylic acid.

-

Step 3: Curtius Rearrangement to form the N-Boc Protected Amine

This key step transforms the carboxylic acid into a protected amine. The use of a tert-butoxycarbonyl (Boc) protecting group is common due to its stability and ease of removal. An analogous procedure has been successfully used for the synthesis of (1-cyclopropyl)cyclopropylamine.[1]

-

Reaction: 1-Ethylcyclopropanecarboxylic acid is converted to its acyl chloride, which then reacts with sodium azide to form an acyl azide. Upon heating in the presence of tert-butanol, the acyl azide undergoes rearrangement to an isocyanate, which is trapped by the alcohol to form the Boc-protected amine.

-

Protocol (adapted from[1]):

-

To a solution of 1-ethylcyclopropanecarboxylic acid in an anhydrous solvent (e.g., toluene), add oxalyl chloride and a catalytic amount of DMF at 0 °C.

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the crude acyl chloride in acetone and add a solution of sodium azide in water dropwise at 0 °C.

-

After stirring for 1-2 hours, add water and extract the acyl azide with toluene.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Add tert-butanol to the toluene solution and heat to reflux until the reaction is complete (monitored by IR spectroscopy for the disappearance of the azide peak).

-

Cool the reaction mixture and concentrate under reduced pressure. Purify the residue by column chromatography to obtain tert-butyl (1-ethylcyclopropyl)methylcarbamate.

-

Step 4: Deprotection to Yield (1-Ethylcyclopropyl)methanamine

The final step is the removal of the Boc protecting group to afford the target primary amine, typically as a hydrochloride salt.[1]

-

Reaction: The Boc-protected amine is treated with a strong acid, such as hydrochloric acid in diethyl ether or dioxane.

-

Protocol (adapted from[1]):

-

Dissolve the tert-butyl (1-ethylcyclopropyl)methylcarbamate in diethyl ether.

-

Add a solution of HCl in diethyl ether (or bubble HCl gas through the solution) at 0 °C.

-

Stir the mixture at room temperature for several hours.

-

The hydrochloride salt of the product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (1-ethylcyclopropyl)methanamine hydrochloride.

-

Pathway 2: Synthesis via Direct Reduction of 1-Ethylcyclopropanecarbonitrile

This pathway offers a more direct route to the target amine by reducing the nitrile intermediate. This approach can be more atom-economical and involve fewer steps, but care must be taken to avoid side reactions.

Overall Strategy

This two-step synthesis focuses on the direct conversion of the nitrile functional group to a primary amine using a suitable reducing agent.

Caption: Direct Reduction Pathway to (1-Ethylcyclopropyl)methanamine.

Step 1: Synthesis of 1-Ethylcyclopropanecarbonitrile

This step is identical to the first step in Pathway 1.

Step 2: Reduction of 1-Ethylcyclopropanecarbonitrile

The nitrile can be reduced to the primary amine using several methods, with catalytic hydrogenation and metal hydride reduction being the most common.

-

Method A: Catalytic Hydrogenation:

-

Reaction: 1-Ethylcyclopropanecarbonitrile is hydrogenated in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. The choice of catalyst can be critical for achieving high selectivity for the primary amine.[2]

-

Causality: The use of specific palladium catalysts, such as fully exposed Pd clusters, can exhibit high selectivity towards primary amines under mild reaction conditions.[2] However, there is a risk of hydrogenolysis (ring-opening) of the strained cyclopropane ring, especially at elevated temperatures and pressures.[3][4] Careful optimization of reaction conditions (temperature, pressure, solvent, and catalyst) is necessary.

-

Protocol:

-

In a high-pressure reactor, dissolve 1-ethylcyclopropanecarbonitrile in a suitable solvent (e.g., methanol or ethanol) containing the hydrogenation catalyst (e.g., 10% Pd/C).

-

Purge the reactor with nitrogen, then with hydrogen.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.

-

Carefully vent the reactor and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by distillation or by conversion to its hydrochloride salt.

-

-

-

Method B: Metal Hydride Reduction:

-

Reaction: A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is used to reduce the nitrile.

-

Causality: LiAlH₄ is a powerful and effective reagent for the reduction of nitriles to primary amines. It is less likely to cause ring-opening of the cyclopropane compared to some catalytic hydrogenation conditions. However, it is a highly reactive and pyrophoric reagent that requires careful handling.

-

Protocol:

-

To a stirred suspension of LiAlH₄ in an anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-ethylcyclopropanecarbonitrile in the same solvent dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with the reaction solvent.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield (1-ethylcyclopropyl)methanamine.

-

-

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: Curtius Rearrangement | Pathway 2: Direct Reduction |

| Number of Steps | 4 | 2 |

| Scalability | Generally good, with well-established procedures.[1] | Can be challenging to scale due to the use of energetic reagents (LiAlH₄) or high-pressure equipment. |

| Key Reagents | Oxalyl chloride, sodium azide, t-butanol, HCl. | LiAlH₄ or H₂ gas with a metal catalyst. |

| Safety Considerations | Use of toxic and potentially explosive sodium azide. | Use of pyrophoric LiAlH₄ or flammable H₂ gas under pressure. |

| Potential Side Reactions | Incomplete rearrangement, formation of ureas. | Cyclopropane ring opening (hydrogenation), over-reduction.[3][4] |

| Overall Yield | Often moderate to good over multiple steps. | Potentially higher in two steps, but can be variable depending on the reduction method. |

| Purification | Often involves chromatography for the protected intermediate and precipitation of the final salt. | Can sometimes be purified by distillation, but salt formation is also common for purification and handling. |

Conclusion

Both the Curtius rearrangement and direct reduction pathways offer viable routes to (1-Ethylcyclopropyl)methanamine. The choice between them will depend on the specific requirements of the researcher, including the desired scale, available equipment, and safety considerations. The Curtius rearrangement is a longer but often more predictable and controllable route, making it suitable for larger-scale synthesis where process control is paramount. The direct reduction pathway is shorter and more atom-economical but requires careful optimization to avoid side reactions and manage hazardous reagents. This guide provides the foundational knowledge for researchers to confidently embark on the synthesis of this valuable chemical building block.

References

-

Yao, Y., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6247. [Link]

-

Poulter, S. R., & Heathcock, C. H. (1968). Catalytic hydrogenation of cyclopropyl alkenes. I. Effect of alkyl substitution on the heterogeneous hydrogenolysis reaction. Tetrahedron Letters, 9(51), 5339-5342. [Link]

-

Shvartsberg, M. S., et al. (2020). Cyclopropane Hydrogenation vs Isomerization over Pt and Pt−Sn Intermetallic Nanoparticle Catalysts: A Parahydrogen Spin. The Journal of Physical Chemistry C, 124(13), 7286-7296. [Link]

-

de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1338-1342. [Link]

Sources

- 1. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. public.magnet.fsu.edu [public.magnet.fsu.edu]

- 4. scilit.com [scilit.com]

Safety data sheet (SDS) and handling of (1-Ethylcyclopropyl)methanamine

Topic: Safety Data Sheet (SDS) and Handling of (1-Ethylcyclopropyl)methanamine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Significance

(1-Ethylcyclopropyl)methanamine (CAS: 1301739-69-4 as HCl salt) is a specialized building block employed in medicinal chemistry to introduce a conformationally restricted amine motif. Unlike flexible alkyl chains, the cyclopropane ring locks the spatial orientation of the amine, potentially improving the potency and metabolic stability of drug candidates.

This guide addresses a critical safety dichotomy: while the commercially available hydrochloride salt is a stable solid irritant, the free base (often generated in situ) is a volatile, corrosive, and air-sensitive liquid. Researchers must master the handling of both forms to ensure safety and experimental reproducibility.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

| Property | Hydrochloride Salt (Commercial Form) | Free Base (Generated Form) |

| CAS Number | 1301739-69-4 | Not widely listed (Treat as generic alkylamine) |

| Molecular Formula | C₆H₁₄ClN | C₆H₁₃N |

| Molecular Weight | 135.64 g/mol | 99.17 g/mol |

| Physical State | White to off-white powder | Colorless to pale yellow liquid |

| Solubility | Water, Methanol, DMSO | DCM, THF, Et₂O, Toluene |

| Acidity (pKa) | ~10.5 (Conjugate acid) | Basic (Nucleophilic) |

| Storage | 2–8°C, Hygroscopic, Inert atmosphere | < -20°C, Under Argon (Volatile/Carbamate risk) |

Structure (SMILES): CCC1(CN)CC1 (Free Base)

Hazard Identification & GHS Classification

A. Hydrochloride Salt (Solid)

-

Signal Word: WARNING

-

Hazard Statements:

-

Mechanistic Insight: The salt is acidic in aqueous solution. Upon contact with mucous membranes, hydrolysis releases protons, causing irritation.

B. Free Base (Liquid/In Situ)

-

Signal Word: DANGER (Inferred High Hazard)

-

Hazard Statements (Predicted):

-

H314: Causes severe skin burns and eye damage (Category 1B).

-

H226/H225: Flammable liquid and vapor.

-

-

Mechanistic Insight: Primary amines on small cycloalkyl rings are aggressive nucleophiles. They rapidly react with skin proteins (amidolysis) and absorb atmospheric CO₂ to form solid carbamates, which can clog needles and alter stoichiometry.

Safe Handling Protocols

Protocol A: Storage & Stability

The Causality of Degradation: Primary amines are prone to oxidation and carbamate formation. The "1-ethyl" steric bulk does not sufficiently protect the nitrogen from CO₂ capture.

-

Salt: Store in a tightly sealed vial within a secondary desiccator at 4°C.

-

Free Base: If isolated, store under Argon at -20°C. Recommendation: Do not store the free base; generate it immediately prior to use.

Protocol B: Transfer Techniques

-

Solids (Salt): Weigh in a fume hood using an anti-static gun if the powder is fluffy. Avoid metal spatulas if trace metal contamination is a concern for downstream catalysis (use porcelain or PTFE).

-

Liquids (Free Base):

-

Purge: Flush the source flask with inert gas (N₂/Ar) before opening.

-

Syringe: Use a gas-tight glass syringe with a Luer-lock needle.

-

Positive Pressure: Maintain slight positive pressure in the flask to prevent air ingress during withdrawal.

-

Experimental Workflow: In Situ Free-Basing

Scenario: You need to use (1-Ethylcyclopropyl)methanamine in a nucleophilic aromatic substitution (SNAr) or amide coupling, but you only have the HCl salt.

Objective: Convert the stable salt to the reactive nucleophile without isolating the volatile amine.

Step-by-Step Methodology

-

Suspension: Suspend 1.0 equiv of the amine HCl salt in the reaction solvent (e.g., DCM or THF).

-

Liberation: Add 1.1 to 3.0 equiv of a non-nucleophilic auxiliary base (e.g., DIPEA or TEA).

-

Why? The auxiliary base deprotonates the ammonium salt (R-NH₃⁺ → R-NH₂).

-

Check: Ensure the auxiliary base is stronger (higher pKa) than the cyclopropyl amine.

-

-

Solubility Check: The mixture often clarifies as the free amine is released and dissolves, while the auxiliary base hydrochloride (e.g., DIPEA·HCl) may remain in solution or precipitate depending on the solvent.

-

Reaction: Add the electrophile (e.g., Acid Chloride or Activated Ester) immediately.

-

Critical Control: Do not let the free amine solution sit open; it will absorb CO₂ and lose titer.

-

Visualization: Handling Logic & Workflow

Figure 1: Decision logic for handling (1-Ethylcyclopropyl)methanamine based on chemical form and reaction requirements.

Emergency Response Protocols

| Incident | Immediate Action | Rationale |

| Skin Contact (Salt) | Brush off dry powder, then wash with soap/water for 15 min. | Minimizes hydrolysis on skin surface. |

| Skin Contact (Liquid) | IMMEDIATE flush with water for 20+ min. Do not neutralize with acid. | Corrosive amines cause deep tissue damage; neutralization generates heat, worsening the burn. |

| Inhalation | Move to fresh air.[4] If breathing is difficult, give O₂. | Amine vapors cause laryngeal edema (throat swelling). |

| Spill (Liquid) | Evacuate area. Absorb with vermiculite.[3] Do not use paper towels. | Cellulose (paper) can react exothermically with concentrated amines; vermiculite is inert. |

References

Sources

Metabolic Stability Potential of (1-Ethylcyclopropyl)methanamine Motifs

This guide provides an in-depth technical analysis of the (1-Ethylcyclopropyl)methanamine motif, focusing on its application in medicinal chemistry as a metabolically stable bioisostere.

Executive Summary

In the optimization of lead compounds, the (1-Ethylcyclopropyl)methanamine motif represents a high-value structural solution for mitigating metabolic liabilities associated with aliphatic amine chains. By incorporating a gem-disubstituted cyclopropane ring adjacent to the amine bearing methylene, medicinal chemists can introduce a "conformational lock" that sterically hinders Cytochrome P450 (CYP) access while modulating lipophilicity (LogD) and basicity (pKa). This guide details the structural rationale, metabolic defense mechanisms, and synthetic protocols required to deploy this motif effectively.

Part 1: The Structural Rationale

The (1-Ethylcyclopropyl)methanamine motif serves as a bioisostere for neopentyl amine or 2,2-dimethylbutylamine substructures. Its utility is grounded in three physicochemical pillars:

-

The Gem-Disubstituted Blocking Effect: The C1 position of the cyclopropane ring is quaternary, bearing both the ethyl group and the methanamine linker. This eliminates abstractable protons at the

-position relative to the nitrogen, effectively blocking -

Conformational Restriction: Unlike an acyclic diethyl or isopropyl group, the cyclopropane ring fixes the bond angles (~60°) and restricts the rotation of the ethyl substituent. This reduction in entropic penalty upon binding can enhance target affinity, provided the ethyl group vectors into a hydrophobic pocket.

-

Lipophilicity Modulation: Cyclopropyl groups typically exhibit lower lipophilicity (

LogP

Part 2: Metabolic Stability Mechanisms

The primary driver for employing this motif is the evasion of oxidative clearance. The diagram below illustrates the mechanistic divergence between a standard acyclic amine and the (1-Ethylcyclopropyl)methanamine motif.

Mechanism of Action: Steric & Electronic Shielding

-

Blockade of N-Dealkylation: CYP450-mediated N-dealkylation typically proceeds via Hydrogen Atom Transfer (HAT) from the

-carbon (the -

Prevention of Ring Scission: While monosubstituted cyclopropanes can sometimes undergo CYP-mediated ring opening (forming radical intermediates), the 1,1-disubstitution stabilizes the ring against radical attack by increasing steric crowding around the strained bonds.

Figure 1: Comparative metabolic fate. The steric bulk of the 1-ethylcyclopropyl group shields the

Part 3: Synthetic Accessibility

Reliable access to this motif is critical for SAR exploration. The following protocols outline the two most robust routes: Nitrile Reduction (for scale-up) and Curtius Rearrangement (for late-stage diversification).

Route A: Nitrile Reduction (Scalable)

This route starts from commercially available 1-ethylcyclopropanecarbonitrile.

-

Reagents: Lithium Aluminum Hydride (LAH), THF (anhydrous).

-

Protocol:

-

Step 1: Charge a flame-dried flask with LAH (1.5 equiv) and anhydrous THF under Argon. Cool to 0°C.

-

Step 2: Add 1-ethylcyclopropanecarbonitrile (1.0 equiv) dropwise. The gem-disubstitution prevents over-reduction or ring opening under these conditions.

-

Step 3: Warm to reflux for 4 hours.

-

Step 4: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.

-

Step 5: Isolate the amine as an oil or convert to HCl salt for stability.

-

Yield Expectation: >85%.[1]

-

Route B: Kulinkovich-Type Cyclopropanation (De Novo)

Used when the specific nitrile is not available.

-

Reagents: Ethyl butyronitrile, EtMgBr, Ti(OiPr)4.

-

Mechanism: Titanium-catalyzed reductive cyclopropanation of the nitrile.

-

Note: This route is more sensitive to moisture but allows for the installation of the ethyl group and the ring in a single step from acyclic precursors.

Figure 2: Scalable synthesis workflow via Nitrile Reduction.

Part 4: In Vitro Assessment Protocols

To validate the stability hypothesis, a comparative Microsomal Stability Assay is required.

Protocol: Human Liver Microsome (HLM) Stability

Objective: Determine Intrinsic Clearance (

Reagents:

-

Pooled Human Liver Microsomes (20 mg/mL protein).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Test Compound (1 µM final conc, <0.1% DMSO).

Workflow:

-

Pre-incubation: Mix Microsomes (0.5 mg/mL final) + Phosphate Buffer (100 mM, pH 7.4) + Test Compound. Incubate at 37°C for 5 mins.

-

Initiation: Add NADPH regenerating system to start the reaction.[2]

-

Sampling: Remove aliquots (50 µL) at

min. -

Quenching: Dispense immediately into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Data Interpretation:

-

Plot

vs. Time. -

Slope

= elimination rate constant. - .

- .

Target Metrics for Stability:

-

High Stability:

. -

Moderate Stability:

.

Part 5: Comparative Data Analysis

The table below highlights the expected performance of the (1-Ethylcyclopropyl)methanamine motif against standard acyclic linkers.

| Structural Motif | LogP (Calc) | HLM | Metabolic Liability |

| (1-Ethylcyclopropyl)methanamine | 1.8 | > 60 | Low (Steric Shielding) |

| 2,2-Dimethylbutylamine | 2.1 | 45 | Moderate (Methyl oxidation) |

| 2-Ethylbutylamine | 1.9 | 15 | High (N-dealkylation) |

| Cyclohexylmethylamine | 2.3 | 25 | High (Ring hydroxylation) |

Note: Data represents generalized trends observed in structure-metabolism relationship (SMR) studies.

References

-

Barnes-Seeman, D. (2016). "The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[3][4] Journal of Medicinal Chemistry. Link

-

Wiles, J. A., et al. (2011).[5] "Optimization of Metabolic Stability: Cyclopropyl Moieties as Bioisosteres." Journal of Medicinal Chemistry. Link

-

Talele, T. T. (2016). "The 'Cyclopropyl Fragment' in Drug Discovery." Journal of Medicinal Chemistry. Link

-

BenchChem. (2025).[6][7] "Application Notes: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry." BenchChem Technical Guides. Link

-

Clemenceau, A., et al. (2020).[8] "Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C-H Activation." Journal of the American Chemical Society.[8][9] Link[9]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C-H Activation [organic-chemistry.org]

- 9. Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Integration of (1-Ethylcyclopropyl)methanamine in Modern Drug Design: A Patent Landscape and Technical Guide

Executive Summary

As a Senior Application Scientist, I approach molecular design not as a game of random substitutions, but as an exercise in precise biophysical engineering. The incorporation of the (1-ethylcyclopropyl)methanamine moiety (CAS: 1301739-69-4 for the hydrochloride salt)[1] into pharmaceutical scaffolds represents a highly targeted strategy to overcome specific pharmacokinetic (PK) and pharmacodynamic (PD) liabilities. This whitepaper deconstructs the patent landscape, chemical rationale, and synthetic integration of this unique building block, providing actionable, self-validating protocols for drug development professionals.

Chemical Rationale: The Causality of Structural Modification

Why do we replace a simple alkyl amine with a 1-ethylcyclopropyl substituted amine? The causality lies in the intersection of steric geometry and enzymatic active sites.

-

Metabolic Shielding via Geminal Disubstitution: Primary amines are notorious liabilities due to rapid oxidative deamination by Monoamine Oxidases (MAOs) and Cytochrome P450 (CYP) enzymes. By introducing an ethyl group at the 1-position of the cyclopropane ring, we create a dense steric umbrella directly adjacent to the primary amine[2]. This steric hindrance physically blocks the amine from adopting the necessary transition state geometry within the MAO catalytic pocket.

-

Conformational Restriction: The cyclopropane ring restricts the rotational degrees of freedom of the ethylamine side chain. This locks the pharmacophore into a rigid, bioactive conformation, significantly reducing the entropic penalty upon binding to the target receptor[3].

-

Lipophilic Efficiency (LipE): The addition of the cyclopropyl and ethyl groups increases the topological polar surface area (tPSA) to lipophilicity ratio, enhancing membrane permeability and blood-brain barrier (BBB) penetration without disproportionately increasing molecular weight.

Patent Landscape and Target Classes

The patent landscape for drugs containing the (1-ethylcyclopropyl)methanamine fragment (and its close analogs) spans multiple therapeutic areas, reflecting its versatility as an optimizing moiety.

A. Kinase Inhibitors (e.g., ROCK1/2)

In the optimization of dual ROCK1 and ROCK2 inhibitors, researchers have utilized cyclopropylmethanamine derivatives to navigate kinome selectivity and improve CYP inhibition profiles[3]. The rigid geometry of the cyclopropyl group allows the amine to project precisely into the solvent-exposed region of the kinase hinge-binding motif, while the alkyl substitution mitigates off-target CYP binding[3].

B. GPCR Modulators (e.g., 5-HT2C Agonists)

The development of functionally selective Serotonin 2C (5-HT2C) receptor agonists for antipsychotic medications heavily relies on N-substituted cyclopropylmethylamines[2]. Patents demonstrate that introducing steric bulk at the cyclopropyl ring maintains high 5-HT2C potency while eliminating the rapid metabolism seen in unhindered analogs[2].

C. Inflammatory Modulators (Leukotriene C4 Synthase)

Recent patents (e.g., WO2016177845A1) disclose the use of cyclopropylmethanamines in the synthesis of Leukotriene C4 synthase inhibitors[4]. The amine serves as a critical nucleophile in amide coupling reactions, forming stable, orally bioavailable compounds for respiratory diseases[4].

Quantitative Data: Physicochemical Profiling

The following table summarizes the causal relationship between structural modification and physicochemical properties, demonstrating why the 1-ethylcyclopropyl variant is superior for metabolic stability.

| Property | Propylamine | Cyclopropylmethanamine | (1-Ethylcyclopropyl)methanamine |

| Molecular Weight ( g/mol ) | 59.11 | 71.12 | 99.17 |

| cLogP (Predicted) | 0.48 | 0.65 | 1.85 |

| pKa (Basic Amine) | ~10.5 | ~10.4 | ~10.2 |

| Steric Bulk (A-value approx) | Low | Moderate | High (Geminal Disubstitution) |

| MAO Degradation Liability | High | Moderate | Low |

| Target Application | Generic solvent/buffer | Early hit generation | Lead optimization / Clinical candidate |

Mechanistic Signaling Pathways

The diagram below illustrates how the structural features of (1-ethylcyclopropyl)methanamine dictate its biological routing, maximizing target engagement while minimizing metabolic degradation.

Pharmacodynamic and pharmacokinetic routing of (1-ethylcyclopropyl)methanamine derivatives.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail the synthesis of the moiety, its incorporation into a drug scaffold, and the biological validation of its stability.

Protocol A: Synthesis of (1-Ethylcyclopropyl)methanamine Hydrochloride

Causality: We utilize Lithium Aluminum Hydride (LiAlH4) reduction of 1-ethylcyclopropanecarbonitrile to ensure complete, unhindered reduction to the primary amine without ring-opening side reactions.

-

Preparation: Purge a dry, 250 mL round-bottom flask with argon. Add anhydrous tetrahydrofuran (THF, 50 mL) and cool to 0°C in an ice bath.

-

Reagent Addition: Carefully suspend LiAlH4 (1.5 equivalents) in the chilled THF.

-

Substrate Addition: Dissolve 1-ethylcyclopropanecarbonitrile (1.0 equivalent) in 10 mL anhydrous THF. Add this solution dropwise to the LiAlH4 suspension over 30 minutes to control the exothermic reaction.

-

Reaction: Remove the ice bath and reflux the mixture at 65°C for 4 hours. Self-Validation Step: Monitor via TLC (Ninhydrin stain); the reaction is complete when the nitrile starting material spot disappears.

-

Quenching (Fieser Method): Cool to 0°C. Sequentially add

mL water, -

Isolation: Filter through a Celite pad. Acidify the filtrate with 2M HCl in diethyl ether to precipitate the (1-ethylcyclopropyl)methanamine hydrochloride salt[1]. Filter and dry under vacuum.

Protocol B: Scaffold Integration via Amide Coupling

Causality: We employ HATU over traditional EDC/HOBt because the steric bulk of the 1-ethylcyclopropyl group significantly reduces the nucleophilicity of the primary amine[4]. HATU generates a highly reactive HOAt ester intermediate to overcome this kinetic barrier.

-

Activation: Dissolve the target carboxylic acid scaffold (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

-

Coupling: Add (1-ethylcyclopropyl)methanamine hydrochloride (1.2 eq) to the activated mixture. Stir at room temperature for 12 hours.

-

Workup: Dilute with Ethyl Acetate and wash sequentially with saturated NaHCO3, 1M HCl, and brine.

-

Purification: Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol C: Self-Validating Microsomal Stability Assay

Causality: To prove the steric shielding hypothesis, we must test the compound against liver microsomes alongside known controls. If the controls fail, the assay is invalid.

-

System Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing human liver microsomes (HLM, 0.5 mg/mL protein).

-

Control Implementation (Self-Validation):

-

Positive Control: Verapamil (known rapid CYP degrader).

-

Comparator: Unsubstituted cyclopropylmethanamine analog.

-

Test Compound: (1-Ethylcyclopropyl)methanamine analog.

-

-

Initiation: Pre-incubate the compounds (1 µM final concentration) with the HLM buffer at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

-

Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

) and half-life (

References

- Title: 1301739-69-4 (C6H13N)

- Title: Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C)

- Source: osti.

- Source: google.

Sources

- 1. PubChemLite - 1301739-69-4 (C6H13N) [pubchemlite.lcsb.uni.lu]

- 2. Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

Methodological & Application

Application Note: Synthesis of Heterocyclic Derivatives from (1-Ethylcyclopropyl)methanamine

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

(1-Ethylcyclopropyl)methanamine (typically supplied as a hydrochloride salt, CAS: 1301739-69-4) has emerged as a highly privileged building block in the rational design of targeted therapeutics[1]. The strategic incorporation of the 1-ethylcyclopropylmethyl moiety into heterocyclic scaffolds provides distinct pharmacological advantages:

-

Metabolic Shielding: The rigid cyclopropyl ring introduces severe steric hindrance at the

-carbon adjacent to the amine. This conformational restriction effectively shields the molecule from oxidative deamination by hepatic Cytochrome P450 enzymes, significantly extending the drug's half-life. -

Lipophilic Vectoring: The addition of the ethyl group increases the overall lipophilicity (LogP) of the pharmacophore, enhancing cellular membrane permeability. Furthermore, the precise geometry of the 1-ethylcyclopropyl group vectors the molecule deep into the hydrophobic pockets of target kinases[2].

In modern drug discovery, this primary amine is predominantly utilized as a potent nucleophile to synthesize fused heterocyclic systems. Notable applications include the development of pyrrolo[2,3-d]pyrimidines as RET receptor tyrosine kinase inhibitors for oncology[2] and the generation of CaM kinase inhibitors[3].

Regioselective SNAr with Dihalopyrimidines

A foundational step in constructing these complex heterocycles is the Nucleophilic Aromatic Substitution (SNAr) of dihalo-heterocycles (e.g., 2,4-dichloropyrimidine) using (1-ethylcyclopropyl)methanamine[4].

Causality in Experimental Design: The pyrimidine ring presents two electrophilic centers at C2 and C4. However, the C4 position is significantly more electron-deficient due to its para-like relationship with the N1 nitrogen and ortho-like relationship with the N3 nitrogen. Consequently, SNAr occurs with high regioselectivity at C4 under mild thermal conditions (60 °C).

The steric bulk of the 1-ethylcyclopropyl group plays a crucial secondary role: once the C4 position is substituted, the bulky amine prevents over-reaction at the C2 position. Substitution at C2 is sterically penalized because it is flanked by two ring nitrogens, requiring much harsher conditions (e.g., 160 °C under microwave irradiation) to force the reaction[4].

Experimental Protocol: Self-Validating SNAr Workflow

The following protocol details the regioselective synthesis of N-((1-ethylcyclopropyl)methyl)-2-chloropyrimidin-4-amine, a critical intermediate for downstream cross-coupling and cyclization.

Materials:

-

(1-Ethylcyclopropyl)methanamine hydrochloride (1.0 eq, 10.0 mmol)

-

2,4-Dichloropyrimidine (1.05 eq, 10.5 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30.0 mmol)

-

Anhydrous n-Butanol (0.2 M, 50 mL)

Step-by-Step Methodology:

-

Substrate Solubilization: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dichloropyrimidine in anhydrous n-butanol. Causality: n-Butanol is selected over lower-boiling solvents like methanol to accommodate temperature escalation if subsequent C2 functionalization is desired in a one-pot sequence.

-

Amine Liberation: Add (1-ethylcyclopropyl)methanamine hydrochloride to the solution. The stable hydrochloride salt is used to prevent premature degradation; the free base will be generated in situ.

-

Base Addition: Dropwise add DIPEA over 5 minutes at room temperature. Causality: DIPEA is strictly chosen over Triethylamine (TEA). The bulky isopropyl groups of DIPEA prevent it from acting as a competing nucleophile against the highly reactive pyrimidine core, ensuring high product fidelity.

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C using a precisely controlled oil bath. Stir continuously for 4–6 hours.

-

In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The reaction is deemed complete when the higher-Rf starting material (2,4-dichloropyrimidine) is fully consumed, replaced by a single, distinct lower-Rf spot representing the C4-substituted product.

-

Workup & Quenching: Cool the mixture to ambient temperature and concentrate under reduced pressure. Redissolve the crude residue in Ethyl Acetate (100 mL). Wash with saturated aqueous NaHCO

(2 × 50 mL) to neutralize residual hydrochloride salts, followed by a brine wash (50 mL) to remove polar impurities and residual n-butanol. -

Isolation: Dry the organic layer over anhydrous Na

SO

Quantitative Data: Reaction Optimization Summary

The table below summarizes the causal relationship between reaction parameters and the regiochemical outcome when utilizing (1-ethylcyclopropyl)methanamine[4].

| Electrophile | Nucleophile | Base / Solvent | Temp / Time | Major Regioisomer | Isolated Yield |

| 2,4-Dichloropyrimidine | (1-Ethylcyclopropyl)methanamine | DIPEA / n-BuOH | 60 °C / 6 h | C4-Substituted | 85 - 90% |

| 2,4-Dichloropyrimidine | (1-Ethylcyclopropyl)methanamine | NaHCO | 25 °C / 12 h | C4-Substituted | 70 - 75% |

| 4-Amino-2-chloropyrimidine | (1-Ethylcyclopropyl)methanamine | DIPEA / n-BuOH | 160 °C (MW) / 2 h | C2-Substituted | 45 - 50% |

| 2,4-Dichloroquinazoline | (1-Ethylcyclopropyl)methanamine | K | 80 °C / 4 h | C4-Substituted | 82 - 88% |

Visualizations

Experimental workflow for the synthesis of pyrimidine-based heterocycles via SNAr.

Mechanism of action for RET kinase inhibitors in the MAPK/ERK signaling pathway.

References

- NOVEL CONDENSED PYRIMIDINE COMPOUND OR SALT THEREOF - EP 3269370 B1 Source: European Patent Office / Google APIs URL

-

Strategies to hijack MTs dysfunction in neurodegeneration - AMS Dottorato Source: University of Bologna URL:[Link]

- US10100058B2 - Fused heterocyclic compounds as CaM kinase inhibitors Source: Google Patents URL

Sources

Using (1-Ethylcyclopropyl)methanamine in fragment-based drug design

Application Note: (1-Ethylcyclopropyl)methanamine in Fragment-Based Drug Design

Executive Summary

(1-Ethylcyclopropyl)methanamine (CAS: 1301739-69-4) represents a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike traditional planar aromatic fragments, this building block offers a critical "escape from flatland" via its high fraction of sp³ hybridized carbons (Fsp³).[1] Its primary utility lies in acting as a metabolically stable, rigid bioisostere for tert-butyl or isopropyl groups, while providing a primary amine vector for rapid library expansion. This guide details the physicochemical profile, synthetic protocols for elaboration, and strategic applications of this fragment in modulating solubility and metabolic clearance.

Physicochemical Profile & Structural Logic